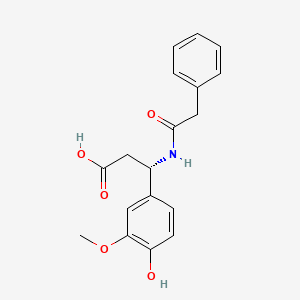

(S)-m-methoxy-beta-tyrosine

Description

Classification and Chemical Biology Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are those not encoded in the genetic code for protein synthesis. wikipedia.org They can be classified based on the location of the amino group on the carbon chain (alpha-, beta-, gamma-, or delta-amino acids), polarity, pH level, and the type of side chain group. omicsonline.org Over 140 non-proteinogenic amino acids occur naturally, and thousands more have been synthesized in the laboratory. wikipedia.org

The significance of these amino acids in chemical biology is vast and multifaceted. They serve as:

Intermediates in biosynthesis: Many non-proteinogenic amino acids are crucial precursors in metabolic pathways. wikipedia.orgfiveable.me

Signaling molecules: Some, like gamma-aminobutyric acid (GABA), function as neurotransmitters. fiveable.mecultivatorphytolab.com

Components of natural products: They are integral parts of various biologically active compounds, including toxins and antibiotics. cultivatorphytolab.commdpi.com

Tools for peptidomimetics: The incorporation of β-amino acids into peptides can alter their conformation, stability, and biological activity, making them an emerging area in the development of new therapeutics. ahajournals.org

Overview of Naturally Occurring and Synthetically Derived β-Tyrosine Variants

While β-tyrosine itself is found in nature, a wide array of its variants have been created through chemical synthesis to explore structure-activity relationships and develop new compounds with specific properties.

Naturally Occurring β-Tyrosine:

(3R)-β-tyrosine has been identified in cultivated rice (Oryza sativa), where it is synthesized from the proteinogenic amino acid (2S)-α-tyrosine by a tyrosine aminomutase. researchgate.net It is believed to play a role in the plant's defense mechanisms. researchgate.net

Synthetically Derived β-Tyrosine Variants:

The modification of the β-tyrosine scaffold has led to a diverse range of analogues with various applications. These modifications often involve substitutions on the aromatic ring or alterations to the amino acid backbone. For instance, the introduction of different functional groups at the para-position of the phenyl ring has been shown to influence the biological activity of resulting compounds. rsc.org

One specific example of a synthetically derived variant is (S)-m-methoxy-beta-tyrosine . This compound features a methoxy (B1213986) group at the meta position of the tyrosine ring. Other synthetic β-tyrosine analogues have been investigated for their potential as chemotherapeutic agents, demonstrating selective uptake in tumor cells. google.com

Historical Context of Tyrosine and β-Amino Acid Research in Chemical Synthesis and Biological Systems

The journey to understanding tyrosine and β-amino acids has been a long and incremental one.

Tyrosine Research:

Discovery: L-tyrosine was first discovered in 1846 by the German chemist Justus von Liebig from casein, a protein found in cheese. wikipedia.org The name "tyrosine" is derived from the Greek word for cheese, "tyrós". wikipedia.org

Metabolic Link: A pivotal study in 1940 by Moss and Schoenheimer provided conclusive evidence that phenylalanine is metabolized to tyrosine in the body. nih.gov

Industrial Synthesis: Initially, L-tyrosine was produced through the extraction from protein hydrolysates. wikipedia.org Later, enzymatic synthesis methods were developed. wikipedia.orgnih.gov More recently, advances in genetic engineering have enabled the production of L-tyrosine using engineered strains of E. coli. wikipedia.orgnih.gov

β-Amino Acid Research:

The study of β-amino acids and their incorporation into peptides is a more recent field of research. Historically, the focus of amino acid research was on the 20 proteinogenic α-amino acids. However, the discovery of naturally occurring β-amino acids and their unique properties has spurred significant interest in their synthesis and biological evaluation. mmsl.cz The ability of β-amino acids to induce specific secondary structures in peptides has made them valuable building blocks in the design of peptidomimetics with enhanced stability and biological activity. ahajournals.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO5 |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(3S)-3-(4-hydroxy-3-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoic acid |

InChI |

InChI=1S/C18H19NO5/c1-24-16-10-13(7-8-15(16)20)14(11-18(22)23)19-17(21)9-12-5-3-2-4-6-12/h2-8,10,14,20H,9,11H2,1H3,(H,19,21)(H,22,23)/t14-/m0/s1 |

InChI Key |

NIXGUKAQTPFEGW-AWEZNQCLSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](CC(=O)O)NC(=O)CC2=CC=CC=C2)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Intersections of Methoxy Substituted Tyrosines

Enzymatic Derivatization and Biotransformation Pathways

The biosynthesis and subsequent metabolic fate of (S)-m-methoxy-beta-tyrosine are governed by a series of enzymatic transformations characteristic of aromatic amino acid metabolism. These pathways involve key enzymes that introduce modifications to the tyrosine scaffold, leading to the formation of this non-proteinogenic amino acid.

Role of Catechol-O-Methyltransferases (COMT) in Methoxytyrosine Formation

Catechol-O-methyltransferases (COMT) are a family of enzymes that play a crucial role in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine, which are derivatives of tyrosine. mdpi.comnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol moiety. mdpi.comnih.gov This methylation is a key step in the inactivation and detoxification of catechol-containing compounds. nih.gov

While the primary substrates for COMT are catechols derived from α-amino acids like L-DOPA, the potential for COMT to act on β-amino acid derivatives exists. The formation of 3-methoxytyrosine (B193592) from L-DOPA is a well-established metabolic pathway. nih.govmdpi.com It is plausible that a similar mechanism could be involved in the generation of this compound, assuming the presence of a dihydroxy-β-tyrosine precursor. In such a hypothetical pathway, a catechol-like β-tyrosine derivative would serve as a substrate for COMT, which would then methylate the meta-hydroxyl group to yield the methoxy (B1213986) derivative.

There are two main isoforms of COMT: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). mdpi.com MB-COMT is thought to be the predominant isoform in the brain for metabolizing dopamine. acs.orgnih.gov The substrate specificity of these isoforms can vary, and it is conceivable that one or both could potentially recognize a β-tyrosine derivative.

| Enzyme Family | Function | Relevance to this compound |

| Catechol-O-Methyltransferase (COMT) | Catalyzes the transfer of a methyl group from SAM to a catechol substrate. | Potentially involved in the formation of the m-methoxy group on a dihydroxy-β-tyrosine precursor. |

Aminomutase-Catalyzed Isomerization Mechanisms

The formation of the β-amino acid structure of this compound is a critical step that distinguishes it from the proteinogenic α-amino acids. This isomerization is catalyzed by a class of enzymes known as aminomutases. Specifically, tyrosine aminomutases are responsible for the conversion of α-tyrosine to β-tyrosine. nih.govrsc.orgnih.gov

These enzymes belong to a family of lyases that utilize a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group in their active site to initiate the isomerization reaction. nih.gov The mechanism involves the exchange of the amino group from the α-carbon to the β-carbon of the tyrosine side chain. nih.govnih.gov

The stereochemistry of the product is a key aspect of these reactions. For instance, the tyrosine aminomutase from Chondromyces crocatus (CcTAM) primarily isomerizes (S)-α-tyrosine to (R)-β-tyrosine through a process that involves retention of configuration at the migration termini. nih.govrsc.org However, CcTAM also produces a smaller amount of the (S)-β-tyrosine enantiomer, indicating that the stereochemical outcome is not always absolute and can be influenced by factors such as pH. nih.gov The formation of (S)-β-tyrosine would require an inversion of configuration during the enzymatic process. The existence of aminomutases with different stereoselectivities suggests that enzymes capable of producing (S)-β-tyrosine from a corresponding α-tyrosine precursor are biochemically feasible.

Oxidative and Reductive Metabolism of Aromatic Amino Acids

Aromatic amino acids, including tyrosine and its derivatives, are subject to a variety of oxidative and reductive metabolic pathways. These transformations are part of the broader biotransformation processes that occur primarily in the liver and other tissues, facilitating the excretion of various substances. uzh.ch Biotransformation is generally divided into Phase I and Phase II reactions. uzh.ch

Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. uzh.ch For a compound like this compound, oxidative metabolism could involve hydroxylation of the aromatic ring or modifications to the amino acid side chain, catalyzed by enzymes such as cytochrome P450 monooxygenases. biorxiv.org Oxidative deamination is another common pathway for amino acids, leading to the formation of their corresponding keto acids.

Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. uzh.ch For a methoxy-substituted tyrosine, potential Phase II reactions could include glucuronidation or sulfation of any available hydroxyl groups. The methoxy group itself is generally stable, but O-demethylation can occur, converting the methoxy group back to a hydroxyl group, which can then be a target for conjugation.

Integration into Secondary Metabolite Biosynthetic Pathways

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during ribosomal protein synthesis. Instead, its presence is noted in complex natural products, particularly those synthesized by non-ribosomal peptide synthetases (NRPSs).

Incorporation of β-Methoxytyrosine Moieties into Natural Products (e.g., Cyclic Depsipeptides)

β-Methoxytyrosine has been identified as a structural component of several biologically active cyclic depsipeptides isolated from marine organisms. Notable examples include callipeltin A and the papuamides. nih.govnih.gov These natural products often exhibit potent cytotoxic and anti-HIV activities. nih.gov The presence of unusual amino acids like β-methoxytyrosine contributes significantly to the structural complexity and biological activity of these molecules.

The biosynthesis of these complex peptides is not directed by mRNA templates but is instead carried out by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govrsc.org These enzymatic assembly lines are capable of incorporating a wide variety of non-proteinogenic amino acids, including D-amino acids, N-methylated amino acids, and β-amino acids, into the growing peptide chain. mdpi.comrsc.org

The discovery of β-methoxytyrosine in these natural products has spurred synthetic efforts to produce all possible stereoisomers of this amino acid to determine the exact configuration present in the natural compounds. acs.orgacs.org

Mechanistic Studies of Non-Ribosomal Peptide Synthetase (NRPS) Substrate Recognition

The incorporation of specific amino acids into a non-ribosomal peptide is controlled by the adenylation (A) domains within the NRPS modules. nih.govfrontiersin.org The A-domain is responsible for recognizing and activating a specific amino acid substrate through an ATP-dependent process, forming an aminoacyl-adenylate intermediate. nih.gov This activated amino acid is then transferred to the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain. frontiersin.orgrsc.org

The specificity of the A-domain is determined by the amino acid residues lining its binding pocket. nih.gov These residues form a "specificity code" that dictates which amino acid will be selected. nih.gov NRPS A-domains are known for their remarkable ability to recognize a diverse array of substrates beyond the 20 proteinogenic amino acids, including β-amino acids. mdpi.com

Studies on the chondramide biosynthetic gene cluster have shown that the A-domain responsible for incorporating β-tyrosine exhibits a preference for the (R)-enantiomer. nih.govresearchgate.net This demonstrates the stereoselectivity of A-domains for β-amino acids. While specific mechanistic studies on an NRPS A-domain that recognizes and activates this compound have not been detailed, the established principles of NRPS function suggest that a dedicated A-domain with a binding pocket complementary to this specific substrate must exist within the biosynthetic gene clusters of organisms that produce natural products containing this moiety. The methoxy group at the meta position would be a key recognition element for the A-domain, in addition to the β-amino acid backbone.

| NRPS Domain | Function | Role in this compound Incorporation |

| Adenylation (A) Domain | Selects and activates a specific amino acid. | Recognizes and activates this compound for incorporation into the peptide chain. |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain | Covalently binds the activated amino acid via a phosphopantetheinyl arm. | Accepts activated this compound from the A-domain. |

| Condensation (C) Domain | Catalyzes peptide bond formation between the amino acids on adjacent modules. | Forms a peptide bond involving the this compound moiety. |

Interaction with Amino Acid Transport and Utilization Systems

Recognition and Processing by Aminoacyl-tRNA Synthetases (Relevant for m-tyrosine analogues)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in the fidelity of protein synthesis. nih.gov Their primary function is to catalyze the specific attachment of an amino acid to its corresponding tRNA molecule, a two-step process crucial for translating the genetic code. nih.govnih.gov The product, an aminoacyl-tRNA (aa-tRNA), is then delivered to the ribosome for incorporation into a growing polypeptide chain. nih.gov The synthetase responsible for tyrosine is Tyrosyl-tRNA synthetase (TyrRS), which ensures that only tyrosine is attached to its cognate tRNA, tRNATyr. aars.online

The high fidelity of this process is maintained by the synthetase's ability to precisely recognize both the specific amino acid and the correct tRNA. This recognition is largely determined by the architecture of the enzyme's active site, particularly the amino acid binding pocket. nih.gov The TyrRS active site accommodates the tyrosine molecule, forming specific hydrogen bonds with the hydroxyl group of the tyrosine side chain. nih.gov

Due to their structural similarity to the natural substrate L-tyrosine, meta-substituted tyrosine analogues can be recognized by wild-type aminoacyl-tRNA synthetases, albeit often with lower efficiency. This molecular mimicry can lead to the "mis-charging" of tRNATyr and the subsequent misincorporation of the non-proteinogenic amino acid into proteins. For instance, the phytotoxicity of m-tyrosine in some plants has been associated with its misincorporation into the plant's proteome. researchgate.net

The ability of aaRSs to process unnatural amino acids (unAAs) is a cornerstone of genetic code expansion, where synthetases are engineered to specifically and efficiently incorporate unAAs into proteins. acs.org By modifying the amino acid recognition pocket, researchers can alter the specificity of a synthetase to favor an unnatural analogue over its canonical counterpart. acs.org This directed evolution approach has been used to create orthogonal synthetase/tRNA pairs that enable the site-specific incorporation of novel amino acids. acs.org

A key aspect of this engineering is not only achieving high activity for the target unnatural amino acid but also ensuring high fidelity—that is, the ability to discriminate against all canonical amino acids. acs.org Research into developing a synthetase for 3-nitro-tyrosine, a meta-substituted analogue, highlights this challenge. While second-generation synthetases were developed that showed an order of magnitude greater efficiency for 3-nitro-tyrosine, they were also tested for their permissiveness with other related analogues. acs.org This testing reveals the high degree of specificity that can be achieved, where a synthetase evolved for one meta-substituted analogue may not process other structurally similar compounds. acs.org

The table below summarizes the observed substrate specificity for an engineered Tyrosyl-tRNA synthetase (nitroTyr-RS 5B) developed for 3-nitro-tyrosine, when tested against other tyrosine analogues. acs.org

| Tested Compound | Substitution Position | Observed Incorporation by nitroTyr-RS 5B |

|---|---|---|

| 3-nitro-L-tyrosine | meta | Yes (Target Substrate) |

| 3-amino-L-tyrosine | meta | No Incorporation Detected |

| 3-chloro-L-tyrosine | meta | No Incorporation Detected |

| 3-iodo-L-tyrosine | meta | No Incorporation Detected |

| L-DOPA | meta, para | No Incorporation Detected |

Enzymological and Molecular Interaction Studies

Tyrosinase Inhibition by Methoxy-Substituted Tyrosine Derivatives

Tyrosinase is a copper-containing metalloenzyme that plays a critical role in melanin biosynthesis by catalyzing the o-hydroxylation of monophenols to catechols and the subsequent oxidation of catechols to quinones nih.gov. Its inhibition is a key strategy for targeting melanogenesis disorders and for use in cosmetic applications as a whitening agent scbt.com. Methoxy-substituted derivatives of tyrosine and related compounds have been investigated as potential tyrosinase inhibitors.

The inhibitory potency of various compounds against tyrosinase is quantified using parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Studies on methoxy-substituted tyramine derivatives, which share structural similarities with tyrosine derivatives, have demonstrated significant inhibitory activity. For instance, certain hydroxyl- and methoxy-substituted chalcones and amides have shown potent inhibition of mushroom and human tyrosinase nih.govnih.govnih.gov.

One study identified a highly active compound, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate, which inhibited mushroom tyrosinase with an IC₅₀ of 0.059 nM, a potency far greater than the standard inhibitor kojic acid (IC₅₀ 16700 nM) nih.govnih.gov. Another related compound, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate, also showed strong inhibition with an IC₅₀ of 2.1 nM nih.govnih.gov. Enzyme kinetic analysis revealed that these compounds can act through different inhibition mechanisms. The former was found to be a mixed-type inhibitor with a Kᵢ value of 0.093 nM, while the latter acted as a non-competitive inhibitor with a Kᵢ of 2.3 nM nih.govnih.gov. The absence of a methoxy (B1213986) group in some curcuminoid analogues was shown to increase tyrosinase inhibitory activity, suggesting that the substitution pattern is crucial for potency researchgate.net.

Table 1: Kinetic Parameters of Methoxy-Substituted Tyramine Derivatives against Tyrosinase

| Compound Name | Target Enzyme | IC₅₀ (nM) | Inhibition Type | Kᵢ (nM) |

|---|---|---|---|---|

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate | Mushroom Tyrosinase | 0.059 | Mixed | 0.093 |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate | Mushroom Tyrosinase | 2.1 | Non-competitive | 2.3 |

Data sourced from studies on methoxy-substituted tyramine derivatives, which serve as structural analogs for discussion. nih.govnih.gov

Tyrosinase contains a dinuclear copper center in its active site, which is crucial for its catalytic activity scbt.comresearchgate.netnih.gov. The mechanism of inhibition by many compounds, including methoxy-substituted derivatives, often involves interaction with these copper ions researchgate.net. Inhibitors can chelate the copper ions, preventing the binding of the natural substrate, L-tyrosine, or interfering with the catalytic steps researchgate.net.

Kinetic studies using Lineweaver-Burk plots help to elucidate the mechanism of inhibition scbt.comresearchgate.netcolumbia.edu.

Competitive inhibitors bind to the free enzyme at the same site as the substrate.

Non-competitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding scbt.com.

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover researchgate.net.

In silico docking studies predict the binding modes of these inhibitors within the tyrosinase active site nih.govcolumbia.edu. For potent methoxy-substituted inhibitors, modeling suggests that they bind near the Cu²⁺ ions columbia.edu. The specific orientation and interactions with active site residues, such as histidine, determine the inhibitory potency and mechanism scbt.com. The presence and position of hydroxyl and methoxy groups on the phenyl ring are decisive factors for inhibitory activity, as they influence the inhibitor's ability to interact effectively within the enzymatic pocket nih.gov.

Aminomutase and Ammonia (B1221849) Lyase Catalysis

(S)-β-amino acids, such as (S)-m-methoxy-beta-tyrosine, can be synthesized from their α-amino acid precursors through the action of aminomutase enzymes nih.govnih.gov. A key class of these enzymes relies on a 4-methylideneimidazole-5-one (MIO) cofactor nih.govmdpi.comed.ac.ukwikipedia.org. These MIO-dependent enzymes are structurally and mechanistically related to ammonia lyases, which catalyze the elimination of ammonia from aromatic amino acids nih.govnih.govmdpi.comed.ac.uk.

MIO-dependent aminomutases catalyze the 1,2-amino shift required to convert an α-amino acid to a β-amino acid mdpi.comacs.org. The MIO cofactor is an electrophilic moiety formed by the autocatalytic condensation of an Ala-Ser-Gly motif within the enzyme's active site mdpi.com. The substrate specificity of these enzymes is typically limited to aromatic amino acids like L-tyrosine and L-phenylalanine mdpi.com.

X-ray crystal structures of MIO-dependent enzymes, such as tyrosine aminomutase (TAM), reveal that substrates bind in a specific orientation within the active site mdpi.comnih.gov. For tyrosine-specific enzymes like SgTAM (from Streptomyces globisporus), a histidine residue is positioned to form a hydrogen bond with the phenolic hydroxyl group of the L-tyrosine substrate, playing a key role in substrate recognition mdpi.com.

Enantioselectivity—the production of a specific stereoisomer like (S)-β-tyrosine—is determined by the precise geometry of the active site, which controls the facial selectivity of a key reaction step. While some aminomutases, like phenylalanine aminomutase (PAM) from Taxus chinensis, are strictly selective for the (R)-enantiomer, many bacterial tyrosine aminomutases produce the (S)-enantiomer acs.orgmdpi.com. This stereochemical outcome depends on how the planar intermediate is presented to the amine nucleophile during the catalytic cycle nih.gov. The ability of some enzymes to catalyze the racemization of β-tyrosine suggests that the energy barrier for the reorientation of the intermediate is relatively low nih.govacs.org.

The catalytic mechanism of MIO-dependent aminomutases is an extension of the ammonia lyase reaction nih.govnih.goved.ac.uk. The process does not involve radical intermediates but rather proceeds through general acid-base chemistry facilitated by the electrophilic MIO cofactor.

The proposed mechanism involves the following key steps nih.gov:

Covalent Adduct Formation: The α-amino group of the substrate (e.g., L-tyrosine) performs a nucleophilic attack on the MIO cofactor, forming a covalent amine-MIO adduct.

Ammonia Elimination: An E2-type elimination reaction occurs, where a proton is abstracted from the β-carbon and the MIO-tethered ammonia is eliminated. This step generates a conjugated α,β-unsaturated acid intermediate (e.g., p-coumarate from tyrosine) nih.gov. This is the final step for ammonia lyases.

Ammonia Re-addition: For aminomutases, the enzyme retains the ammonia molecule and facilitates a 1,4-conjugate (Michael) addition back onto the unsaturated intermediate. The stereochemistry of this addition, which determines whether the (S) or (R) β-amino acid is formed, is controlled by the enzyme's active site architecture nih.govmdpi.com.

Product Release: The β-amino acid product is released, and the MIO cofactor is regenerated.

This mechanism is supported by the detection of the cinnamate intermediate and by structural studies of the enzyme with mechanism-based inhibitors, which have captured the covalent adduct within the active site nih.gov.

Modulation of Protein Tyrosine Phosphatase (PTP) Activity

Protein tyrosine phosphatases (PTPs) are crucial regulatory enzymes in signal transduction pathways, where they antagonize the action of protein tyrosine kinases nih.govnih.gov. PTPs catalyze the hydrolytic dephosphorylation of tyrosine residues on target proteins, thereby controlling cellular processes such as growth, differentiation, and metabolism nih.govnih.gov.

Based on available scientific literature, there is no direct evidence documenting the modulation of PTP activity by this compound. Research into PTP inhibitors has largely focused on compounds that mimic the phosphotyrosine substrate or that target allosteric sites, and these are generally structurally distinct from β-amino acid derivatives nih.goved.ac.ukwikipedia.org.

The regulation of PTP activity is complex and occurs through several mechanisms, including the redox modulation of the catalytic cysteine residue in the active site, allosteric regulation, and protein-protein interactions that can either enhance or suppress catalytic function researchgate.netnih.govnih.gov. The highly conserved nature of the PTP active site presents a challenge for the development of specific inhibitors wikipedia.org. While various small molecules, including some containing methoxy groups, have been identified as PTP inhibitors, a direct link or mechanistic study involving this compound has not been established ed.ac.uk. Therefore, the interaction between this compound and PTPs remains an uncharacterized area of research.

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested article.

A thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific information on the chemical compound "this compound." While the existence of this compound is noted in chemical catalogs, there is no retrievable research data concerning its enzymological and molecular interactions.

Specifically, no studies were found detailing the design, evaluation, or mechanisms of action of "this compound" in the following areas outlined in the requested article structure:

: There is no information on its use in the design and evaluation of Protein Tyrosine Phosphatase (PTP) mimetics or inhibitors.

Mechanisms of Interference with Protein Synthesis and Folding: No research could be located that investigates the misincorporation of "this compound" into peptides and proteins or its subsequent impact on protein conformation, stability, and functional integrity.

The search did yield general information on related but distinct compounds, such as m-tyrosine and other tyrosine derivatives, and their roles in protein misincorporation and as enzyme inhibitors. However, this information is not directly applicable to "this compound" and therefore cannot be used to generate a scientifically accurate article on this specific compound.

Due to the absence of specific research findings for "this compound," it is not possible to construct the detailed and scientifically accurate article as requested. The creation of data tables and a comprehensive discussion of its biochemical properties and interactions would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound "this compound" cannot be generated at this time. Further research and publication of data on this specific compound are needed before a comprehensive scientific article can be written.

Advanced Characterization and Computational Modeling

Structural Biology of (S)-m-Methoxy-β-Tyrosine and its Complexes

Structural biology is fundamental to deciphering the precise mechanism of action for molecules like (S)-m-methoxy-β-tyrosine. By visualizing the molecule's interaction with its biological targets, such as enzymes or proteins, researchers can understand the basis of its activity.

X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structure of molecules and their macromolecular complexes. berstructuralbioportal.orgnih.gov The method involves crystallizing the target molecule, in this case, a complex of an enzyme with (S)-m-methoxy-β-tyrosine, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. nih.gov

This technique provides unambiguous insights into the binding mode of (S)-m-methoxy-β-tyrosine within an enzyme's active site. nih.govbiologiachile.cl The resulting structure would reveal:

Binding Orientation: The precise positioning and orientation of the ligand within the binding pocket.

Key Interactions: Specific atomic contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein.

Conformational Changes: Any structural rearrangements in the enzyme that occur upon ligand binding.

Role of Water Molecules: The position of water molecules that may mediate interactions between the ligand and the protein.

This detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of the molecule to enhance its potency and selectivity. nih.gov

While X-ray crystallography provides a static snapshot of a molecular complex, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution, which more closely mimics the physiological environment. nih.gov For a flexible molecule like (S)-m-methoxy-β-tyrosine, NMR can describe its conformational preferences, which may not be captured in a single crystal structure. nih.gov

Key NMR experiments applicable to studying (S)-m-methoxy-β-tyrosine and its complexes include:

Conformational Analysis: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the through-bond and through-space proximities of protons, respectively. This data allows for the calculation of a three-dimensional structure or an ensemble of conformations that the molecule adopts in solution.

Interaction Mapping: Chemical Shift Perturbation (CSP) studies are used to identify the binding interface. By comparing the NMR spectra of a target protein in the absence and presence of (S)-m-methoxy-β-tyrosine, researchers can identify which amino acid residues of the protein are affected by the binding event, thereby mapping the interaction site.

Binding Kinetics: NMR can also provide information on the kinetics (on- and off-rates) and thermodynamics of the binding interaction. Unusual chemical shifts for methoxy (B1213986) groups on aromatic rings can be interpreted using a combination of NMR experiments and Density Functional Theory (DFT) calculations to understand conformational effects. nih.govresearchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational modeling serves as a powerful adjunct to experimental techniques, enabling the prediction of molecular interactions and the exploration of dynamic processes that are often difficult to capture empirically.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. pharmascholars.com This technique is instrumental in virtual screening and in understanding the structural basis of inhibition. The process involves placing a 3D model of (S)-m-methoxy-β-tyrosine into the defined binding site of a target protein and using a scoring function to estimate the binding affinity for various poses. areeo.ac.ir

The output of a docking simulation provides:

Binding Pose: The most likely three-dimensional arrangement of the ligand in the active site.

Binding Energy: A calculated score (typically in kcal/mol) that estimates the binding affinity, with lower negative values indicating a more stable interaction. areeo.ac.irnih.gov

Interaction Analysis: Identification of key residues involved in the interaction, corroborating or predicting experimental findings. researchgate.net

Studies on similar tyrosine kinase inhibitors have shown binding energies ranging from -7.0 to over -10.0 kcal/mol, indicating stable interactions with their target receptors. areeo.ac.irnih.gov A hypothetical docking study of (S)-m-methoxy-β-tyrosine against a tyrosine kinase might yield results similar to those presented in the table below.

Table 1: Hypothetical Molecular Docking Results for (S)-m-methoxy-β-tyrosine This table presents simulated data for illustrative purposes.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase (HER2) | -8.5 | MET774, LYS753 | Hydrogen Bond |

| LEU844, VAL734 | Hydrophobic | ||

| Tyrosine Kinase (Src) | -7.9 | THR338, GLU310 | Hydrogen Bond |

| LEU273, ALA390 | Hydrophobic |

De novo enzyme design is a cutting-edge approach in computational chemistry that aims to create entirely new enzymes with tailored functionalities, without relying on naturally occurring protein templates. neoncorte.comtheandersonlab.com This methodology holds significant promise for developing highly efficient and stereoselective biocatalysts for the synthesis of non-canonical amino acids like β-amino acids. acs.org

The process for designing an enzyme to synthesize (S)-m-methoxy-β-tyrosine would typically involve:

Defining the Theozyme: A theoretical model of the active site, including the arrangement of catalytic residues required to stabilize the transition state of the desired chemical reaction. biorxiv.org

Scaffold Matching: Searching through libraries of known protein structures or computationally generated backbones to find a scaffold that can accommodate the theozyme. biorxiv.org

Computational Optimization: Using algorithms to refine the sequence and structure of the designed protein to maximize its stability and catalytic efficiency.

Experimental Validation: Synthesizing the gene encoding the designed enzyme, expressing it in a host organism like E. coli, and testing its catalytic activity. nih.gov

This approach could provide a sustainable and highly specific manufacturing route for (S)-m-methoxy-β-tyrosine. neoncorte.com

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), allow for the detailed investigation of chemical reaction mechanisms at the electronic level. nih.govresearchgate.net These methods can be applied to understand the enzymatic conversion or metabolic fate of (S)-m-methoxy-β-tyrosine.

By modeling the reaction pathway, researchers can:

Characterize Intermediates and Transition States: Determine the geometry and electronic structure of all species along the reaction coordinate.

Calculate Activation Energies: Compute the energy barriers for each step of the reaction, which allows for the identification of the rate-limiting step. nih.govacs.org For instance, QM/MM calculations on the hydroxylation of L-tyrosine by certain enzymes have determined rate-limiting barriers of approximately 14.9 to 16.0 kcal/mol. nih.govnih.gov

Elucidate the Role of Catalytic Residues: Analyze how specific amino acids in an enzyme's active site contribute to catalysis by stabilizing transition states or participating directly in proton or electron transfer. nih.gov

These calculations provide fundamental insights into the molecule's reactivity and how enzymes can manipulate it, guiding further efforts in enzyme engineering or inhibitor design. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govwikipedia.org These models are pivotal in modern drug discovery and computational toxicology, as they allow for the prediction of the activity of novel or untested molecules, thereby streamlining the design and synthesis of more potent and specific analogues. nih.govresearchgate.net A typical QSAR model is expressed as a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors) + error wikipedia.org

While specific QSAR models developed exclusively for (S)-m-methoxy-beta-tyrosine are not extensively reported in publicly accessible literature, the methodology can be readily applied to this compound and its derivatives. The principles of QSAR can be used to predict various biological activities, such as enzyme inhibition or receptor binding affinity, by analyzing a series of structurally related compounds.

The development of a robust QSAR model for this compound and its analogues would involve a systematic, multi-step process:

Data Set Assembly: A crucial first step is the compilation of a dataset containing a series of structurally diverse analogues of this compound. For each compound in the series, a consistent and quantitatively measured biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ), must be experimentally determined. nih.govnih.gov These values are typically converted to a logarithmic scale (e.g., pIC₅₀ = -log IC₅₀) to create the dependent variable for the QSAR model. nih.gov

Molecular Descriptor Calculation: The three-dimensional structure of each molecule in the dataset, including this compound, is used to calculate a wide array of numerical descriptors. These descriptors quantify the physicochemical properties of the molecules and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uobasrah.edu.iq For this compound, descriptors would capture the influence of the electron-donating methoxy group on the phenyl ring.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. The methoxy group and the core tyrosine structure would contribute significantly to this value. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.

Model Development and Validation: Using statistical methods, a relationship is established between the calculated molecular descriptors (independent variables) and the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR) and various machine learning algorithms like Artificial Neural Networks (ANN) or Support Vector Machines (SVM). researchgate.netmdpi.comresearchgate.net The goal is to select a small subset of descriptors that can effectively predict the activity.

A hypothetical MLR model for a series of this compound derivatives might look like this: pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Volume)

To ensure the model is statistically significant and has predictive power, it must undergo rigorous validation. wikipedia.org This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a separate test set of compounds that were not used to build the model. nih.govnih.gov

The research findings from a hypothetical QSAR study on a series of tyrosine derivatives, including this compound, could be summarized in data tables.

Table 1: Example Molecular Descriptors for a Hypothetical Series of Tyrosine Derivatives This table presents a simplified, illustrative set of descriptors that would be calculated for each compound in a QSAR study.

| Compound | pIC₅₀ (Experimental) | LogP (Hydrophobicity) | LUMO Energy (eV) | Molecular Weight ( g/mol ) |

| This compound | 6.5 | 1.2 | -0.5 | 211.23 |

| Derivative 1 (p-methoxy) | 6.8 | 1.1 | -0.6 | 211.23 |

| Derivative 2 (demethoxy) | 5.9 | 0.8 | -0.3 | 181.19 |

| Derivative 3 (m-ethoxy) | 6.7 | 1.6 | -0.55 | 225.26 |

| Derivative 4 (m-chloro) | 6.2 | 1.9 | -0.9 | 215.65 |

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model This table shows typical statistical metrics used to evaluate the quality and predictive ability of a generated QSAR model.

| Parameter | Description | Value | Interpretation |

| n | Number of compounds in the training set | 25 | Indicates the size of the dataset used for model building. |

| R² | Coefficient of determination | 0.85 | Suggests that 85% of the variance in biological activity is explained by the model. |

| Q² | Cross-validated R² (Leave-one-out) | 0.78 | A high value (>0.5) indicates good internal predictive ability and model robustness. nih.gov |

| SEE | Standard Error of Estimate | 0.25 | Represents the average deviation of the predicted values from the experimental values. |

| F-statistic | Fisher test value | 45.6 | A high F-value indicates a statistically significant regression model. uobasrah.edu.iq |

By interpreting the final QSAR equation, researchers can gain insights into the structural features crucial for biological activity. For instance, a positive coefficient for a hydrophobic descriptor like LogP would suggest that increasing lipophilicity enhances activity. Conversely, the sign and magnitude of the coefficient for an electronic descriptor associated with the methoxy group could reveal whether electron-donating or withdrawing properties at that position are favorable. researchgate.net This predictive capability is invaluable for guiding the rational design of new derivatives of this compound with potentially improved therapeutic efficacy.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics Incorporating (S)-m-Methoxy-β-Tyrosine

(S)-m-Methoxy-β-tyrosine is a non-canonical amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of (S)-m-methoxy-β-tyrosine into peptide sequences introduces unique structural and functional properties that are beneficial for developing novel therapeutic agents and research tools.

A significant challenge in peptide-based drug design is the inherent flexibility of peptides, which often leads to poor receptor affinity and susceptibility to enzymatic degradation. The introduction of conformational constraints is a key strategy to overcome these limitations. researchgate.net The incorporation of (S)-m-methoxy-β-tyrosine, a β-amino acid, into a peptide backbone fundamentally alters its geometry compared to natural α-peptides. This modification leads to the formation of more stable and predictable secondary structures, such as various helices and turns. nih.gov

The β-amino acid structure of (S)-m-methoxy-β-tyrosine enforces specific dihedral angles in the peptide backbone, which restricts the conformational freedom of the resulting peptidomimetic. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. rsc.org

Furthermore, the use of unnatural amino acids like (S)-m-methoxy-β-tyrosine is a cornerstone of diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally diverse molecules to explore a wide range of biological activities. The unique scaffold provided by this amino acid, with its methoxy-substituted aromatic ring and β-amino acid backbone, allows for the generation of peptidomimetics with novel three-dimensional shapes and chemical properties. nih.gov The methoxy (B1213986) group can also serve as a handle for further chemical modifications, expanding the accessible chemical space and scaffold diversity. nih.gov

| Type of Constraint | Description | Impact on Peptidomimetic Properties |

|---|---|---|

| Backbone Modification (β-amino acid) | Alters the peptide backbone geometry, leading to different folding patterns (e.g., 12-helices, 14-helices, β-turns). nih.govacs.org | Increased proteolytic stability, predictable secondary structures, and altered receptor binding profiles. |

| Side-Chain Modification (m-methoxy group) | The methoxy group on the tyrosine ring can influence local conformation through steric effects and electronic interactions. | Can fine-tune binding affinity and selectivity by participating in specific interactions with the target receptor. |

| Cyclization | Formation of a cyclic peptide structure, which can be facilitated by the altered geometry of β-amino acids. | Greatly reduces conformational flexibility, leading to higher receptor affinity and stability. rsc.org |

The design of ligands that selectively target specific receptors is a primary goal in medicinal chemistry. Peptidomimetics incorporating unnatural amino acids like (S)-m-methoxy-β-tyrosine are powerful tools for achieving this selectivity. The unique structural features of this amino acid can be exploited to create ligands that fit precisely into the binding pockets of target receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). biorxiv.orgnih.gov

The development of such ligands often relies on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity. biorxiv.org By systematically modifying a peptide sequence with unnatural amino acids, researchers can probe the requirements for receptor binding and activation.

The incorporation of (S)-m-methoxy-β-tyrosine can contribute to receptor selectivity in several ways:

Conformational Control : As discussed, the β-amino acid backbone induces specific secondary structures. This can orient the pharmacophoric groups, such as the methoxy-tyrosine side chain, in a precise manner that is optimal for binding to a specific receptor subtype while being unfavorable for others.

Specific Interactions : The meta-methoxy group on the tyrosine ring can form specific hydrogen bonds or hydrophobic interactions within the receptor's binding pocket. pnas.org The position of this group is critical and can be the deciding factor for high-affinity binding to the intended target.

Enhanced Stability : The resistance of β-peptides to enzymatic degradation leads to a longer biological half-life, making them more effective as therapeutic ligands. nih.gov

While direct examples of peptidomimetics containing (S)-m-methoxy-β-tyrosine for specific receptor targets are not extensively documented in publicly available literature, the principles of peptidomimetic design strongly support its potential utility. For instance, in the field of opioid receptor ligands, modifications to the tyrosine residue of endogenous opioid peptides have led to compounds with altered receptor selectivity and activity profiles. acs.org The introduction of a methoxy group and a β-amino acid structure could similarly be used to develop novel ligands for a variety of receptor systems.

| Receptor Family | Examples of Targets | Potential Role of (S)-m-Methoxy-β-Tyrosine Peptidomimetics |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Opioid, Angiotensin, Bradykinin, Somatostatin Receptors acs.orgbiorxiv.orgnih.gov | Development of selective agonists or antagonists with improved pharmacokinetic properties. |

| Receptor Tyrosine Kinases (RTKs) | Ephrin receptors, Vascular Endothelial Growth Factor Receptors (VEGFRs) nih.gov | Creation of inhibitors of receptor dimerization or activation, potentially as anti-cancer agents. |

| Protein-Protein Interactions (PPIs) | p53-MDM2, Bcl-2 family proteins rsc.org | Stabilization of helical or turn structures to mimic key binding epitopes and disrupt disease-related PPIs. |

Protein Bioconjugation and Chemical Probe Development

The selective modification of proteins is a cornerstone of chemical biology, enabling the development of therapeutic conjugates, diagnostic agents, and chemical probes to study protein function. Tyrosine, due to its unique chemical properties and relatively low abundance on protein surfaces, has emerged as an attractive target for site-selective bioconjugation. cas.cn

A variety of chemical methods have been developed to selectively label and functionalize tyrosine residues in proteins. These methods exploit the reactivity of the phenol (B47542) side chain of tyrosine. The presence of a methoxy group, as in (S)-m-methoxy-β-tyrosine, would likely influence the reactivity of the phenolic ring in these reactions, although it would still be a viable substrate for many tyrosine-specific labeling strategies.

Common strategies for tyrosine bioconjugation include:

Diazonium Coupling : Aryl diazonium salts react with the activated aromatic ring of tyrosine to form stable azo linkages. This method has been used for labeling proteins with various tags. nih.gov

Mannich-type Reactions : These three-component reactions involve an aldehyde, an amine, and the electron-rich phenol of tyrosine to form a stable carbon-carbon bond. nih.gov

Tyrosine-Click Reaction : This powerful and chemoselective reaction utilizes 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its derivatives to react specifically with tyrosine residues under mild, biocompatible conditions. nih.govrsc.org This method has been used for a wide range of applications, including the creation of antibody-drug conjugates. nih.gov

Enzymatic Methods : Enzymes like tyrosinase can be used to oxidize tyrosine to a reactive o-quinone, which can then be captured by various nucleophiles to form a covalent linkage. nih.gov

Photoredox Catalysis : Visible light-mediated photoredox catalysis has been employed for the site-selective functionalization of tyrosine residues. This method offers excellent control over the reaction conditions. nih.gov

The selectivity of these labeling methods for a specific tyrosine residue within a protein is often governed by its solvent accessibility and local microenvironment. nih.gov Surface-exposed and more reactive tyrosine residues are preferentially modified.

| Labeling Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Diazonium Coupling | Aryl diazonium salts | Forms stable azo bonds; can be performed under mild conditions. nih.gov |

| Mannich-type Reaction | Aldehyde and amine | Forms a C-C bond; three-component reaction. nih.gov |

| Tyrosine-Click Reaction | PTAD derivatives | Highly chemoselective, rapid, and biocompatible. nih.govrsc.org |

| Enzymatic Labeling | Tyrosinase | Enzyme-catalyzed oxidation to a reactive intermediate. nih.gov |

| Photoredox Catalysis | Photocatalyst and light | High degree of control and site-selectivity. nih.gov |

Fluorescent probes are indispensable tools for visualizing and studying biological processes in living cells. Unnatural amino acids with intrinsic fluorescent properties or those that can be readily converted into fluorophores are highly valuable for creating such probes. (S)-m-Methoxy-β-tyrosine, while not fluorescent itself, serves as an excellent scaffold for the synthesis of fluorescent probes.

One common strategy is to extend the π-conjugation of the tyrosine side chain to create a larger chromophore. acs.org This can be achieved through chemical reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) on a halogenated derivative of (S)-m-methoxy-β-tyrosine. acs.org By coupling different aromatic or heteroaromatic groups, a wide range of fluorescent probes with tunable emission wavelengths can be synthesized.

These fluorescent amino acids can then be incorporated into peptides or proteins to create probes for various applications:

Cellular Imaging : Peptides containing fluorescent amino acids can be designed to target specific cellular compartments or organelles, allowing for their visualization by fluorescence microscopy. For example, a cell-penetrating peptide containing a fluorescent tyrosine analog can be used to monitor its uptake and distribution within cells. acs.org

Biosensors : The fluorescence of these probes can be designed to be sensitive to the local environment, such as pH, polarity, or the presence of specific ions. This allows for the creation of biosensors that report on the physiological state of the cell. acs.org

FRET-based Probes : A fluorescent amino acid can serve as a donor or acceptor in a Förster Resonance Energy Transfer (FRET) pair. FRET-based probes are widely used to study protein-protein interactions, conformational changes, and enzyme activity. nih.gov

The methoxy group on the tyrosine ring can also influence the photophysical properties of the resulting fluorophore, potentially leading to probes with improved brightness, photostability, or sensitivity.

| Probe Application | Design Strategy | Information Obtained |

|---|---|---|

| Cellular Localization | Incorporation into a cell-penetrating or organelle-targeting peptide. acs.org | Subcellular distribution of the peptide or protein of interest. |

| Environmental Sensing | Design of a fluorophore whose emission is sensitive to pH, polarity, or ions. acs.org | Mapping of physiological parameters within the cell. |

| Enzyme Activity | Creation of a FRET-based peptide substrate that is cleaved by a specific enzyme. nih.gov | Real-time monitoring of enzyme activity in living cells. |

| Protein-Protein Interactions | Labeling of two interacting proteins with a FRET donor and acceptor pair. | Detection and quantification of protein-protein interactions. |

Development of Biochemical Tools for Pathway Elucidation

The study of complex biological pathways, such as signal transduction and metabolic pathways, requires sophisticated tools to probe the function and activity of the involved proteins. Unnatural amino acids like (S)-m-methoxy-β-tyrosine can be used to create a variety of biochemical tools for this purpose.

Metabolic Labeling: One powerful technique is metabolic labeling, where cells are incubated with an unnatural amino acid that is then incorporated into newly synthesized proteins. If the unnatural amino acid contains a "handle" for subsequent chemical modification (e.g., an azide or alkyne group), these proteins can be selectively labeled and identified. While (S)-m-methoxy-β-tyrosine itself does not have such a handle, it could be chemically modified to include one. These modified proteins can then be isolated and identified using proteomics, providing a snapshot of the proteins being actively synthesized under specific conditions. Isotope-labeled versions of (S)-m-methoxy-β-tyrosine could also be used in metabolic labeling studies for quantification by mass spectrometry. nih.gov

Activity-Based Probes (ABPs): ABPs are small molecules that covalently bind to the active site of a specific class of enzymes. They typically consist of a reactive group (the "warhead"), a recognition element that directs the probe to the target enzyme, and a reporter tag (e.g., biotin or a fluorophore). nih.gov Peptides containing (S)-m-methoxy-β-tyrosine could be designed as recognition elements for specific enzymes, such as protein tyrosine phosphatases (PTPs). By incorporating a suitable warhead, these peptidomimetics could be converted into ABPs to profile the activity of PTPs in cell lysates or even in living cells. biorxiv.orgrsc.org This approach can provide valuable information about the regulation of signaling pathways that are controlled by these enzymes.

Probing Enzyme Mechanisms: Unnatural amino acids can be incorporated into the active site of an enzyme to probe its catalytic mechanism. By replacing a key tyrosine residue with (S)-m-methoxy-β-tyrosine or other analogs, researchers can study the role of the phenol group's pKa and redox potential in the enzymatic reaction. acs.org For example, this approach has been used to elucidate the role of tyrosine in oxidases and other enzymes involved in electron transfer reactions. acs.org The altered structure and electronics of the methoxy-substituted tyrosine can provide unique insights into the enzyme's function that would not be possible with natural amino acids alone.

| Biochemical Tool | Principle | Application in Pathway Elucidation |

|---|---|---|

| Metabolic Labeling | Incorporation of a modified amino acid into newly synthesized proteins for subsequent detection. nih.gov | Identification of proteins whose synthesis is altered in response to a specific stimulus. |

| Activity-Based Probes (ABPs) | Covalent labeling of the active site of a specific class of enzymes. nih.govrsc.org | Profiling the activity of enzymes, such as kinases or phosphatases, in different cellular states. |

| Mechanistic Probes | Site-specific incorporation of an unnatural amino acid into an enzyme's active site. acs.org | Investigation of the catalytic mechanism of an enzyme and the role of specific residues. |

Use of Labeled Analogues for Tracing Metabolic Fates

Isotopic labeling is a powerful technique used to track the journey of a molecule through a biological system. By replacing one or more atoms in a compound with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the metabolic fate of the compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

While specific studies detailing the metabolic tracing of isotopically labeled (S)-m-methoxy-beta-tyrosine are not extensively documented in publicly available research, the principles of such investigations are well-established in the study of other amino acids. For instance, deuterated phenylalanine tracers have been instrumental in assessing the conversion of phenylalanine to tyrosine in humans nih.gov. This approach allows for the measurement of whole-body protein breakdown and the synthesis of tyrosine nih.gov.

Should isotopically labeled this compound be synthesized, it could be employed to investigate several key metabolic questions:

Metabolic Stability: By tracking the labeled atoms, researchers could determine the extent to which the compound is metabolized in cells or in vivo. The presence of the beta-amino acid structure may confer resistance to degradation by proteases that typically act on alpha-amino acids.

Pathway Identification: The labeled atoms could reveal the specific metabolic pathways that this compound enters. This could include pathways involved in the metabolism of tyrosine or other aromatic compounds. For example, the metabolism of L-3-methoxy-4-hydroxyphenylalanine (3-O-methylDOPA) involves tyrosine aminotransferase and lactate dehydrogenase nih.gov.

Target Engagement: In the context of drug development, a labeled analogue could be used to confirm whether the compound reaches and interacts with its intended biological target.

The synthesis of such labeled analogues would likely follow established chemical synthesis routes for beta-amino acids, incorporating isotopically enriched starting materials.

Engineering of Biosynthetic Pathways for Novel Compound Production

The production of non-proteinogenic amino acids like this compound through microbial fermentation presents a sustainable and cost-effective alternative to chemical synthesis. This approach relies on the principles of metabolic engineering, where the genetic makeup of a microorganism is intentionally modified to produce a desired compound.

While a dedicated biosynthetic pathway for this compound has not been fully elucidated and engineered, significant progress has been made in the biosynthesis of related beta-amino acids, particularly beta-tyrosine. These advancements provide a roadmap for the potential engineering of a pathway for this compound.

A key enzyme in the biosynthesis of beta-tyrosine is phenylalanine aminomutase (PAM) . This enzyme catalyzes the conversion of α-phenylalanine to β-phenylalanine. Researchers have successfully redesigned a phenylalanine aminomutase from Taxus chinensis to catalyze the amination of trans-p-hydroxycinnamic acid to produce both (R)- and (S)-β-tyrosine mdpi.com. This demonstrates the potential for engineering aminomutases to accept different substrates and produce specific stereoisomers.

The engineering of a biosynthetic pathway for this compound would likely involve the following key steps:

Precursor Supply: The host microorganism, typically E. coli or yeast, would need to be engineered to overproduce the necessary precursors. For this compound, a likely precursor is m-methoxy-cinnamic acid. This would involve enhancing the flux through the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids nih.gov.

Enzyme Discovery and Engineering: A suitable aminomutase capable of converting m-methoxy-cinnamic acid to this compound would be required. This could involve screening for naturally occurring enzymes with the desired activity or, more likely, protein engineering of a known aminomutase, such as PAM, to alter its substrate specificity and stereoselectivity mdpi.comnih.gov. Computational enzyme design could be a valuable tool in this process mdpi.com.

Pathway Optimization: The expression levels of the pathway enzymes would need to be carefully balanced to maximize product yield and minimize the accumulation of toxic intermediates. This often involves the use of different promoters and gene copy numbers.

The table below summarizes key enzymes and their potential roles in an engineered biosynthetic pathway for this compound.

| Enzyme | Potential Role |

| Phenylalanine Aminomutase (PAM) | A key enzyme that could be engineered to accept m-methoxy-cinnamic acid as a substrate and catalyze its conversion to this compound. The stereoselectivity would need to be engineered to favor the (S)-isomer. |

| Phenylalanine Ammonia (B1221849) Lyase (PAL) | In a reverse reaction, PAL can catalyze the addition of ammonia to a cinnamic acid derivative. Engineering PAL could be an alternative strategy to produce the desired beta-amino acid. |

| O-methyltransferase | An enzyme that could potentially be used to add the methoxy group to a beta-tyrosine precursor, though engineering the aminomutase to accept the methoxy-substituted substrate is a more direct approach. |

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Methoxy-β-Tyrosine Analogues with Tuned Biological Properties

Rational design, guided by computational modeling and structure-activity relationship (SAR) studies, represents a powerful strategy for creating next-generation analogues of (S)-m-methoxy-beta-tyrosine. The goal is to systematically modify its chemical structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets, such as tyrosine kinases. nih.govnih.gov This approach allows for the fine-tuning of molecular interactions to achieve desired biological effects. nih.gov

Key areas for structural modification include:

Aromatic Ring Substitution: Introducing different functional groups (e.g., halogens, nitro groups, or additional alkyl groups) onto the phenyl ring can alter the molecule's electronic properties and steric profile, potentially improving binding affinity and specificity for target proteins.

Methoxy (B1213986) Group Modification: Replacing the methoxy group with other alkoxy groups of varying lengths or bioisosteric replacements could modulate metabolic stability and target engagement.

Beta-Amino Acid Backbone Alterations: Modifying the backbone structure, for instance by introducing constraints or altering stereochemistry, can influence the molecule's conformational flexibility and its recognition by enzymes or receptors. mdpi.com

Computational tools such as molecular docking and molecular dynamics simulations are crucial for predicting how these structural changes will affect the binding of analogues to their targets, thereby prioritizing the synthesis of the most promising compounds. nih.govnih.gov This in-silico screening process accelerates the discovery cycle and reduces reliance on costly and time-consuming empirical screening.

Exploration of Undiscovered Enzyme Substrate Specificities and Biotransformations

The metabolic fate and enzymatic interactions of this compound are largely uncharted. A significant research opportunity lies in identifying and characterizing enzymes that can recognize this unnatural amino acid as a substrate. The hallmarks of enzyme-catalyzed reactions are their remarkable speed and selectivity, which can be harnessed for novel applications. youtube.com Exploring the substrate specificity of various enzyme classes could reveal new biosynthetic pathways or biotransformation products. nih.gov

Potential enzyme classes for investigation include:

Aminomutases and Lyases: Enzymes like phenylalanine aminomutase, which can catalyze the conversion of α-amino acids to β-amino acids, could be engineered to improve the synthesis of β-tyrosine derivatives. mdpi.commdpi.com

Tyrosinases and Oxidoreductases: These enzymes could catalyze hydroxylation or demethylation of the methoxy-tyrosine core, leading to novel derivatives with potentially different biological activities. nih.govacs.org The enzymatic oxidation of tyrosine residues is a known method for site-specific protein modification. acs.org

Decarboxylases: Tyrosine decarboxylases are involved in key metabolic pathways, and understanding their interaction with methoxy-β-tyrosine could provide insights into its metabolic stability and potential downstream products. nih.gov

Transferases: Enzymes involved in phase II biotransformation, such as methyltransferases or glucuronosyltransferases, may act on this compound, affecting its clearance and biological activity. ljmu.ac.uk

Investigating biotransformations using microbial systems, such as entomopathogenic filamentous fungi, could also uncover novel metabolic pathways, including demethylation, hydroxylation, and glycosylation, similar to processes observed with other methoxylated compounds like methoxyflavones. nih.gov

High-Throughput Screening and Combinatorial Chemistry for New Biological Interactions

To uncover the full spectrum of biological activities for this compound and its derivatives, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. HTS allows for the rapid testing of vast numbers of compounds against a wide array of biological targets, moving beyond hypothesis-driven research to enable serendipitous discovery. acs.orgresearchgate.net

The workflow would involve several key steps:

Library Generation: A combinatorial library of analogues would be synthesized based on the this compound scaffold, varying substituents on the aromatic ring and amino acid backbone.

Assay Development: A suite of HTS assays would be developed to screen for various biological activities, such as enzyme inhibition, receptor binding, or effects on cell proliferation.

Screening and Hit Identification: The compound library would be screened using automated platforms. nih.govacs.org Advanced techniques like fluorescence-activated cell sorting (FACS) or fiber-optic array scanning technology (FAST) can screen millions of compounds efficiently. nih.govacs.org

Hit Validation and Optimization: Promising "hits" identified from the primary screen would undergo secondary screening and further chemical optimization to confirm their activity and improve their properties.

This approach could identify entirely new applications for this class of compounds, potentially in areas unrelated to their initially presumed targets. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Amino Acid Metabolism

Understanding the biological impact of a non-proteinogenic amino acid like this compound requires a holistic, systems-level approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how this compound perturbs cellular networks and metabolic pathways. mdpi.com

A multi-omics strategy would involve:

Metabolomics: To track the direct metabolic fate of this compound and identify downstream metabolites, providing a direct readout of its biochemical transformations within the cell. frontiersin.orgmdpi.com

Proteomics: To identify changes in protein expression and post-translational modifications in response to treatment with the compound. This can reveal which signaling pathways or cellular processes are activated or inhibited. nih.gov

Transcriptomics: To measure changes in gene expression, offering insights into the cellular response at the transcriptional level and helping to identify the upstream regulators affected by the compound.

Integrated Pathway Analysis: By combining these datasets, researchers can construct detailed models of the molecular networks affected by this compound. frontiersin.orgfrontiersin.org This approach can reveal complex interactions, such as the interplay between amino acid metabolism, energy homeostasis, and epigenetic modifications, that would be missed by studying a single data type in isolation. utrgv.edu

This systems biology approach is critical for identifying potential mechanisms of action, predicting off-target effects, and discovering novel biomarkers associated with the compound's activity. nih.gov

Advancements in Sustainable Synthesis and Bioproduction Methodologies for Complex Amino Acids

The future utility of this compound and its analogues depends on the development of efficient, scalable, and sustainable production methods. While chemical synthesis is established, biotechnological approaches offer environmentally friendly alternatives that often provide superior enantioselectivity. nature.comnih.gov

Key areas for advancement include:

Metabolic Engineering: Engineering microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, for the de novo biosynthesis of this compound from simple carbon sources like glucose. frontiersin.orgresearchgate.net This involves introducing and optimizing heterologous biosynthetic pathways and redirecting cellular metabolism to maximize product yield. researchgate.net

Biocatalysis: Utilizing isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations. nih.govmanchester.ac.uk For example, engineered enzymes like tyrosine phenol (B47542) lyase can be used to synthesize tyrosine analogues from inexpensive precursors. nih.govrsc.org This method avoids the use of harsh chemical reagents and can be performed under mild conditions.

Cell-Free Systems: Reconstituting metabolic pathways in vitro using purified enzymes offers a high degree of control and can achieve high product titers without the complexities of cellular regulation and viability.

Electrocatalysis: Emerging techniques using chiral catalysts and renewable electricity offer a novel and sustainable route for the asymmetric synthesis of amino acids from basic feedstocks like CO2 and ammonia (B1221849), representing a long-term opportunity for green chemistry. researchgate.net

These advancements aim to create economically viable and ecologically sound manufacturing processes, which are essential for the widespread application of complex, non-proteinogenic amino acids in research and industry.

Q & A

Q. What are the key structural features of (S)-m-methoxy-beta-tyrosine, and how do they influence its synthesis?

The compound’s stereochemistry (S-configuration), methoxy substitution at the meta position, and beta-tyrosine backbone are critical for synthesis design. The chiral center requires enantioselective methods like asymmetric catalysis or chiral resolution during synthesis. SMILES and InChI descriptors (e.g., N[C@@H](CC(O)=O)c1ccc(O)cc1) highlight the need for precise stereochemical control . Characterization via NMR and X-ray crystallography is essential to confirm the configuration and substituent positions, as outlined in experimental reporting standards .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on detailed experimental protocols, including reaction conditions (temperature, solvent, catalyst), purification steps, and characterization data. Per journal guidelines, methods must specify reagents (e.g., chiral auxiliaries), yield calculations, and spectroscopic validation (e.g., H/C NMR, HPLC purity). For multi-step syntheses, isolate intermediates and document retention times or melting points. Limit main-text methods to five compounds; extensive data should be in supplementary files .

Q. What analytical techniques are recommended for verifying the identity of this compound?

Use tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and fragmentation patterns. Chiral HPLC or capillary electrophoresis validates enantiomeric purity. Compare spectral data (IR, UV-Vis) with reference standards. Elemental analysis and high-resolution mass spectrometry (HRMS) provide additional identity proof, especially for novel derivatives .

Advanced Research Questions

Q. How do conflicting data on the biological activity of this compound arise, and how can they be resolved?

Discrepancies may stem from impurities, enantiomeric contamination, or assay variability (e.g., cell line differences). Address this by:

- Re-evaluating compound purity (>95% via HPLC).

- Conducting dose-response studies across multiple models.

- Applying meta-analytical frameworks (e.g., COSMOS-E guidelines) to harmonize data from heterogeneous studies .

- Documenting metadata (e.g., solvent, incubation time) per FAIR principles to enhance cross-study comparability .

Q. What strategies optimize the chiral synthesis of this compound for scale-up in mechanistic studies?

Prioritize catalytic asymmetric methods (e.g., organocatalysis or transition-metal catalysts) over resolution techniques for scalability. Screen solvents (e.g., 2-methoxyethanol, ) for improved enantioselectivity. Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy. For industrial-grade purity, use continuous-flow systems with inline chiral analysis .

Q. How can computational modeling guide the design of this compound analogs with enhanced stability?

Perform density functional theory (DFT) calculations to predict metabolic degradation sites (e.g., methoxy group oxidation). Molecular docking identifies structural modifications that preserve target binding while improving pharmacokinetics. Validate predictions using stability assays (e.g., microsomal incubation) and compare with tyrosine derivatives like beta-(N(pros)-L-histidino)-L-tyrosine ().

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

- Ethical : Adhere to institutional review board (IRB) protocols for animal/human studies, emphasizing dose justification and toxicity screening ( ).

- Methodological : Use isotopically labeled analogs (e.g., C[COOH] L-tyrosine, ) for tracer studies. For behavioral assays, blind experiments to reduce bias and apply statistical rigor (e.g., mixed-effects models) .

Methodological Frameworks

Q. How should researchers formulate hypotheses about the mechanism of action of this compound?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters. Example:

Q. What systematic review practices apply to consolidating data on tyrosine derivatives?

Follow PRISMA guidelines for literature screening. Use Boolean search strings (e.g., "this compound" AND ("synthesis" OR "metabolism")) across databases like PubMed and Reaxys. Annotate conflicting results using risk-of-bias tools (e.g., ROBINS-I) and stratify findings by study design (e.g., in vitro vs. in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products